molecular formula C8H11N3OS B1331344 4-(2-Methoxyphenyl)-3-thiosemicarbazide CAS No. 40207-02-1

4-(2-Methoxyphenyl)-3-thiosemicarbazide

Cat. No. B1331344
CAS RN: 40207-02-1
M. Wt: 197.26 g/mol
InChI Key: ZZRBYYMDUDFTNR-UHFFFAOYSA-N
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Description

The compound "4-(2-Methoxyphenyl)-3-thiosemicarbazide" is a thiosemicarbazide derivative, which is a class of compounds known for their versatility in synthesizing various heterocyclic compounds and for their potential biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety attached to an aryl or alkyl group. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antimicrobial, antitubercular, and anticancer activities .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aniline with carbon disulfide, ammonia, and hydrazine hydrate, followed by further functionalization with various reagents to yield the desired thiosemicarbazide . For instance, the synthesis of 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety has been reported, which includes pharmacologically active compounds . The synthesis of related compounds often involves multi-step procedures, including condensation and cyclization reactions, as well as the use of specific reagents like isothiocyanates .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction techniques. These methods provide insights into the geometry and intermolecular interactions of the molecules. For example, the structure of a related molecule, 1-[2-(benzenesulfonamido)-3-phenylpropanoyl]-4-[(4-methyl)phenyl]thiosemicarbazide, was analyzed by X-ray diffraction, and its electronic properties were studied using computational methods . The molecular structure is crucial for understanding the reactivity and biological activity of these compounds.

Chemical Reactions Analysis

Thiosemicarbazides are reactive intermediates that can undergo various chemical reactions to form a wide range of heterocyclic compounds. They can react with different chemical reagents to yield products such as triazoles, thiadiazoles, imidazolinones, coumarins, pyrazoles, thiazoles, and thiophenes . These reactions are often influenced by the nature of the substituents on the thiosemicarbazide and the reaction conditions. The reactivity of these compounds makes them valuable building blocks in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups can significantly affect these properties. For example, the ligand 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide forms complexes with metals like manganese and zinc, which have been characterized by various analytical and spectroscopic methods, revealing their distorted octahedral geometry and thermal behavior . The electronic properties, such as the HOMO-LUMO energy gap, are also important for understanding the reactivity and potential biological activity of these compounds .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

4-(2-Methoxy-5-methylphenyl)-1-(substituted benzal) thiosemicarbazides and related compounds have shown in vitro growth inhibiting activity against several microbes. Additionally, they exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating bacterial infections and tuberculosis (Hirpara, Parekh, & Parekh, 2003).

Synthesis and Spectroscopic Characterization

The compound undergoes cyclocondensation reactions to form various derivatives, which have been characterized spectroscopically. This includes the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, showcasing its versatility in chemical synthesis (Mahesha et al., 2021).

Antioxidant and Anticancer Activities

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating thiosemicarbazide, have been synthesized and tested for their antioxidant and anticancer activities. These compounds demonstrated significant cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Synthesis of Novel Derivatives and Pharmacological Evaluation

Synthesized derivatives of 4-aryl-(thio)semicarbazides have been pharmacologically evaluated, revealing strong antinociceptive activity in behavioral models. These findings suggest potential applications in pain management (Wujec et al., 2014).

Crystal Structure and Hirshfeld Surface Analysis

Studies on the crystal structure and Hirshfeld surface analysis of thiosemicarbazide derivatives provide insights into the molecular interactions and stability of these compounds, which is crucial for developing new materials and pharmaceuticals (Kumara et al., 2017).

Versatility in Synthesis of Biologically Active Compounds

2-Methoxy-5-methylphenyl Thiosemicarbazide has been used as a precursor for synthesizing various biologically active compounds, including thiadiazoles and imidazolinones, demonstrating its versatility in medicinal chemistry (Hirpara, Parikh, Merja, & Parekh, 2003).

Experimental and Theoretical Studies

Experimental and theoretical studies on (p-methoxyphenyl)thiosemicarbazide have been conducted to understand its structural properties, charge distribution, and potential for reaction with metallic ions. This research provides valuable information for designing new compounds with specific properties (Jian, Zhao, & Hou, 2005).

Anticonvulsive Activity

Some thiosemicarbazide derivatives have been tested for anticonvulsive activity, leading to the identification of compounds with significant potency. This highlights the potential of thiosemicarbazide derivatives in the development of new antiepileptic drugs (Tsitsa et al., 1989).

Antidepressant Activity

1-Thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives, synthesized using thiosemicarbazide, have shown antidepressant activities comparable to or greater than standard antidepressants, indicating their potential as novel antidepressant agents (Bilgin, Palaska, & Sunal, 1993).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and storage, personal protective equipment, and first aid measures.


Future Directions

This involves discussing potential applications and areas of future research for the compound.


For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-amino-3-(2-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRBYYMDUDFTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353158
Record name 4-(2-Methoxyphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-3-thiosemicarbazide

CAS RN

40207-02-1
Record name N-(2-Methoxyphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40207-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(2-methoxyphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NK EL-AASAR - Al-Azhar Bulletin of Science, 2008 - absb.journals.ekb.eg
Reactions of 3-substituted-5-(2-aryl-2-oxoethylidene)-2-thioxothiazolidin-4-ones 2a, b with 2.5 equiv. of hydrazine hydrate were carried out with reflux and/or at room temperature. Both …
Number of citations: 1 absb.journals.ekb.eg
MD Hall, KR Brimacombe, MS Varonka… - Journal of medicinal …, 2011 - ACS Publications
Cancer multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters presents a significant unresolved clinical challenge. One strategy to resolve MDR is to …
Number of citations: 124 pubs.acs.org
HE Elsayed, HY Ebrahim, EG Haggag… - Bioorganic & Medicinal …, 2017 - Elsevier
Natural products have documented oncology success history as valuable scaffolds for selective target modulation. Herein, the sapogenin hecogenin (1) was screened for its anti-breast …
Number of citations: 19 www.sciencedirect.com
H ULUTAŞ - Electronic Letters on Science and Engineering, 2018 - dergipark.org.tr
This special issue of Electronic Letters on Science & Engineering (e-LSE), An International open Access Journal, includes the abstracts of the presentations at the workshop, BSW2018 (…
Number of citations: 2 dergipark.org.tr
AAT Alrjaibi - 2019 - Kastamonu Üniversitesi
Number of citations: 0

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